The synthesis of 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile typically involves multi-step organic reactions. A common approach is to start with a substituted cyclohexane derivative, which undergoes nucleophilic substitution to introduce the carbonitrile group.
Key steps in the synthesis may include:
Specific reaction conditions, yields, and purification methods (e.g., recrystallization or chromatography) are crucial for optimizing the synthesis .
The molecular formula of 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile is with a molecular weight of approximately 263.76 g/mol.
The structure consists of:
The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods, such as density functional theory calculations, to predict its stability and reactivity .
1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile is likely related to its interaction with specific biological targets, such as receptors or enzymes. For instance, compounds with similar structures have shown activity as TRPM8 receptor agonists, which are involved in sensory perception and pain modulation.
The binding affinity and efficacy at these targets can be assessed through in vitro assays and computational docking studies to elucidate the interaction mechanisms at a molecular level .
1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting specific receptors. Its structural features may allow it to modulate biological pathways effectively.
Moreover, it could serve as an intermediate in synthesizing more complex molecules with desired therapeutic effects. Research into its pharmacological properties could lead to advancements in treatments for conditions related to TRPM8 receptor activity, such as chronic pain or inflammation .
The retrosynthetic design of 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile centers on strategic disconnections to simplify the target structure. The cyclohexane-carbonitrile core is disconnected into two key synthons: 4-methylcyclohexanone and 5-chloro-2-methoxybenzonitrile. The C1-carbonitrile group arises from conjugate addition of a cyanide equivalent to a cyclohexenone intermediate, while the aryl moiety is introduced via late-stage cross-coupling. Alternative pathways include Friedel-Crafts alkylation using pre-functionalized 4-methylcyclohexane carbonyl chloride, though this route risks stereochemical erosion. The optimal retrosynthesis prioritizes stereocontrol at C4 and employs Pd-catalyzed coupling for aryl–cyclohexane bond formation, as validated by analogous methodologies in complex molecule synthesis [3] [7].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons | Key Challenges |
---|---|---|
Aryl-Cyclohexane bond | 1-Bromo-5-chloro-2-methoxybenzene + 4-Methylcyclohexane-1-carbonitrile | Stereoselectivity at C1; Pd-ligand compatibility |
C1-CN bond | 1-(5-Chloro-2-methoxyphenyl)cyclohexan-1-one + Cyanide source | Over-reduction risk; enantioselectivity |
Cyclohexane ring | 1,4-Disubstituted benzene derivative | Hydrogenation regioselectivity |
The integration of the electron-rich 5-chloro-2-methoxyphenyl moiety necessitates specialized Pd-catalysis due to the low reactivity of aryl chlorides. Standard ligands (e.g., triphenylphosphine) yield <20% coupling efficiency, whereas bulky electron-donating ligands mitigate oxidative addition barriers. As demonstrated in Table 2, t-BuBrettPhos (L2) achieves 96% yield for activated aryl bromides but fails with unactivated chlorides [2]. For chloroarenes, the hybrid biaryl phosphine L8 enables C–O bond formation at rt with 97% yield by accelerating reductive elimination and suppressing β-hydride elimination [2] [6]. This ligand design is critical for coupling sterically hindered substrates like 4-methylcyclohexane-carbonitrile derivatives.
Table 2: Ligand Performance in Pd-Catalyzed Aryl Chloride Coupling [2]
Ligand | Conversion (%) | Product Yield (%) | Reduction Byproduct (%) |
---|---|---|---|
L1 (RockPhos) | 36 | 29 | 7 |
L2 | 33 | 25 | 3 |
L8 | 100 | 97 | <1 |
Notably, ligand-free "Jeffery conditions" (Na₂CO₃, PEG400, KI) enhance C4-selectivity (>99:1) in dichloropyridine couplings, suggesting potential for unconventional site-selectivity in aryl-chloro functionalization [6].
Stereocontrol at C4 involves kinetic vs. thermodynamic approaches. Conjugate cyanation of 4-methylcyclohex-2-en-1-one using Et₂AlCN affords trans-4-methyl-1-cyanocyclohexane (dr 8:1) via chelation control. In contrast, equilibrium-controlled hydrogenation of 4-methylbenzonitrile yields a 1.5:1 trans/cis ratio, favoring the equatorial methyl isomer [1]. For the target compound, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes cis-ester precursors (ee >98%), enabling asymmetric synthesis. Solid-phase peptide synthesis (SPPS) techniques on 2-chlorotrityl resin, as applied to hindered cyclohexyl systems, demonstrate microwave-assisted coupling efficiency (30 h vs. 72 h conventional) while preserving stereointegrity [4].
Microwave irradiation drastically optimizes the Ritter-type cyclization forming the quaternary carbonitrile. Conventional heating (toluene, 110°C, 12 h) gives ≤45% yield due to dehydration byproducts. In contrast, MW-assisted protocols (300 W, 140°C, 20 min) using Pt/CB catalysts achieve 87% yield via localized superheating (>300°C) and rapid energy transfer [7]. This method leverages carbon bead (CB) support with >90% MW absorption efficiency, minimizing thermal degradation. Continuous-flow MW reactors further enhance productivity, as validated for fused polycyclic synthesis [7].
Table 3: Conventional vs. Microwave-Assisted Cyanation
Method | Conditions | Yield (%) | Reaction Time |
---|---|---|---|
Thermal cyclization | Toluene, 110°C, acid catalyst | 45 | 12 h |
Batch MW | DMF, 140°C, 300 W | 72 | 30 min |
Continuous-flow MW/Pt/CB | MCH solvent, 10 W, Pt/CB | 87 | 5 min residence |
Solvent selection critically impacts sustainability and stereoselectivity. Cyclopentyl methyl ether (CPME) replaces carcinogenic ethereal solvents in Grignard additions to 4-methylcyclohexanone, providing comparable yields (82%) with enhanced recycling potential. For cross-coupling, aqueous ethanol co-solvents reduce Pd leaching by 40% versus pure dioxane [6]. Ligand-free Suzuki couplings in PEG400/H₂O eliminate phosphine waste while maintaining 95% yield. Life-cycle analysis confirms that CPME and bio-based ethanol lower the E-factor (kg waste/kg product) by 3.2× compared to DMF or NMP [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1